Beclomethasone 21-Acetate 17-Propionate

Description

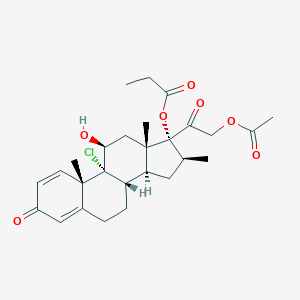

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35ClO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDHWBQNKRZOEW-JLWJLQCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-08-7 | |

| Record name | Beclomethasone 21-acetate 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BECLOMETHASONE 21-ACETATE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079D7HW2CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Structure and Chemical Constitution of Beclomethasone 21 Acetate 17 Propionate

Systematic Nomenclature and Stereochemical Assignment

The systematic name for Beclomethasone (B1667900) 21-Acetate 17-Propionate according to the International Union of Pure and Applied Chemistry (IUPAC) is [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate. uni.lu This compound is also known by other names, including (11β,16β)-21-(acetyloxy)-9-chloro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione and is recognized as Beclomethasone Dipropionate EP Impurity B. nih.gov

The chemical formula for Beclomethasone 21-Acetate 17-Propionate is C₂₇H₃₅ClO₇, and it has a molecular weight of 507.02 g/mol . nih.gov The structure of this molecule is based on a pregnane steroid skeleton, which consists of four fused hydrocarbon rings.

Stereochemistry is a critical aspect of the molecule's structure, with eight defined stereocenters. nih.gov The specific stereochemical configuration is designated as (8S, 9R, 10S, 11S, 13S, 14S, 16S, 17R), indicating the precise three-dimensional arrangement of the atoms at these chiral centers. This absolute stereochemistry is crucial for its interaction with biological receptors.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

|---|---|

| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

| Synonyms | (11β,16β)-21-(acetyloxy)-9-chloro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione, Beclomethasone Dipropionate EP Impurity B |

| Molecular Formula | C₂₇H₃₅ClO₇ |

| Molecular Weight | 507.02 g/mol |

| Defined Stereocenters | 8 |

| Stereochemical Configuration | 8S, 9R, 10S, 11S, 13S, 14S, 16S, 17R |

Structural Isomerism with Other Acyl Derivatives of Beclomethasone

This compound is one of several acyl derivatives of the parent compound, beclomethasone. Structural isomerism in this context arises from the different placement of acyl groups (such as acetate (B1210297) and propionate) on the beclomethasone core.

A prominent structural isomer and a closely related compound is Beclomethasone Dipropionate . In Beclomethasone Dipropionate, both the C-17 and C-21 positions are esterified with propionate (B1217596) groups. nih.govchemicalbook.com In contrast, this compound has an acetate group at the C-21 position and a propionate group at the C-17 position. This difference in the acyl substituents, while seemingly minor, can influence the physicochemical properties of the molecule.

Other related acyl derivatives include:

Beclomethasone 17-Propionate : This derivative has a propionate group at the C-17 position and a hydroxyl group at the C-21 position. medkoo.comnih.govmedchemexpress.comcaymanchem.com

Beclomethasone 21-Acetate : This compound features an acetate group at the C-21 position with a hydroxyl group at the C-17 position. synzeal.comaquigenbio.com

The specific positioning of these acyl groups is a key determinant of the molecule's properties. The nature of the ester group at both the C-17 and C-21 positions can affect the compound's lipophilicity and its rate of hydrolysis by esterase enzymes in the body.

Table 2: Comparison of this compound with Other Acyl Derivatives

| Compound | C-17 Substituent | C-21 Substituent | Molecular Formula |

|---|---|---|---|

| This compound | Propionate | Acetate | C₂₇H₃₅ClO₇ |

| Beclomethasone Dipropionate | Propionate | Propionate | C₂₈H₃₇ClO₇ |

| Beclomethasone 17-Propionate | Propionate | Hydroxyl | C₂₅H₃₃ClO₆ |

| Beclomethasone 21-Acetate | Hydroxyl | Acetate | C₂₄H₃₁ClO₆ |

Conformational Analysis and Molecular Topology

The three-dimensional conformation of this compound is a critical factor in its biological function, as it dictates how the molecule fits into the binding site of its target receptors. The core of the molecule is the steroid nucleus, which has a characteristic rigid, fused four-ring structure.

The flexibility of the molecule primarily resides in the side chains at C-17. The acetate group at C-21 and the propionate group at C-17 have rotatable bonds that allow for a degree of conformational freedom. The orientation of these side chains can be influenced by interactions with their local environment, such as the binding pocket of a receptor.

Pathways of Chemical Formation and Transformation

Mechanistic Understanding of Formation during Beclomethasone (B1667900) Dipropionate Synthesis

Beclomethasone 21-Acetate 17-Propionate is primarily characterized as a process-related impurity that can arise during the manufacturing of Beclomethasone Dipropionate. nih.govijpsonline.com While specific mechanistic studies on its formation are not extensively detailed in publicly available literature, the structure suggests a logical pathway related to the esterification steps in BDP synthesis.

The synthesis of BDP involves the esterification of the hydroxyl groups at the C-17 and C-21 positions of the beclomethasone molecule with propionic acid or a derivative like propionic anhydride (B1165640). The formation of this compound as an impurity, sometimes referred to as Impurity B or C, likely occurs due to one of the following mechanisms: nih.govijpsonline.com

Presence of Acetic Anhydride Impurity: If the propionylating agent used in the synthesis contains acetic anhydride as an impurity, a competing reaction can occur. In this scenario, the more reactive primary hydroxyl group at C-21 could be esterified by the acetic anhydride impurity, while the more sterically hindered tertiary hydroxyl group at C-17 is esterified by the intended propionylating agent.

Sequential Esterification with Impure Reagents: The synthesis may involve a stepwise esterification process. If an acetylating agent is present or introduced inadvertently during the process, the mixed ester could be formed.

The compound is recognized as a formal impurity in pharmacopeial analyses, highlighting its relevance in the quality control of Beclomethasone Dipropionate drug substances.

Interactive Table 1: Identification of this compound as a Known Impurity

| Parameter | Identifier | Source |

| Common Name | This compound | biosynth.com |

| Systematic Name | 9-Chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate 17-propionate | biosynth.com |

| CAS Number | 5534-08-7 | biosynth.com |

| Impurity Designation | Beclomethasone dipropionate impurity B | nih.gov |

| Related Substance | Betamethasone (B1666872) 17-Propionate, 21-acetate (impurity-C) in Betamethasone Dipropionate analysis | ijpsonline.com |

Degradation Kinetics and Pathways of Beclomethasone Dipropionate Leading to its Formation

The degradation of Beclomethasone Dipropionate is a critical factor in its stability and results in several related ester compounds. These degradation processes are primarily driven by thermal stress and hydrolysis.

Thermal stress is a significant factor in the degradation of Beclomethasone Dipropionate. Studies have shown that the thermal degradation of BDP follows first-order kinetics. nih.govnih.gov The rate of this degradation is influenced by factors such as the medium, with apparent first-order rate constants (kobs) for thermal degradation in different media ranging from 0.239 to 1.87×10⁻³ h⁻¹. nih.gov

The primary pathway for thermal degradation involves the hydrolysis and rearrangement of the propionate (B1217596) ester groups. The major degradation products identified are:

Beclomethasone 17-Monopropionate (B-17-MP)

Beclomethasone 21-Monopropionate (B-21-MP)

Beclomethasone (BOH) nih.govresearchgate.net

The reaction involves deacylation at both the C-17 and C-21 positions and an interconversion between the 17- and 21-propionate forms. nih.gov While this compound is not typically cited as a primary thermal degradation product of BDP, analogous studies on the closely related Betamethasone Dipropionate have identified Betamethasone 17-Propionate, 21-acetate as a product of forced degradation, indicating its utility as a stability-indicating compound. ijpsonline.com

Hydrolysis is a key degradation pathway for Beclomethasone Dipropionate, involving the cleavage of its ester groups. researchgate.net This process is highly dependent on pH, with BDP showing maximum stability in the pH range of 3.5-4.5. nih.gov Both acidic and basic conditions can accelerate degradation. scielo.br

The hydrolytic process proceeds via two main routes:

Hydrolysis at the C-21 Position: The ester at the C-21 primary hydroxyl group is more susceptible to hydrolysis, leading to the formation of Beclomethasone 17-Monopropionate (B-17-MP). This is the major and pharmacologically active metabolite. nih.gov

Hydrolysis at the C-17 Position: Cleavage of the ester at the C-17 tertiary hydroxyl group results in the formation of Beclomethasone 21-Monopropionate (B-21-MP), which is considered a minor and less active metabolite. nih.gov

A crucial aspect of this process is the potential for acyl migration. Under certain conditions, the propionyl group can migrate between the C-17 and C-21 positions, leading to an interconversion between the B-17-MP and B-21-MP isomers. nih.gov This rearrangement underscores the chemical lability of the ester positions on the steroid backbone. Further hydrolysis of the monopropionate esters leads to the formation of Beclomethasone (BOH). nih.gov

Interactive Table 2: Primary Degradation Products of Beclomethasone Dipropionate

| Degradation Product | Position of Propionate Group | Formation Pathway | Significance |

| Beclomethasone 17-Monopropionate (B-17-MP) | C-17 | Hydrolysis at C-21 | Major, active metabolite nih.gov |

| Beclomethasone 21-Monopropionate (B-21-MP) | C-21 | Hydrolysis at C-17 | Minor metabolite nih.gov |

| Beclomethasone (BOH) | None | Hydrolysis of both esters | Inactive metabolite nih.gov |

Enzymatic and Non-Enzymatic Interconversions with Related Esters

The transformation of Beclomethasone Dipropionate into its related esters occurs through both enzymatic and non-enzymatic pathways.

Enzymatic Conversion: In biological systems, BDP acts as a prodrug and is rapidly metabolized. The primary enzymatic pathway is hydrolysis mediated by esterase enzymes, which are abundant in tissues like the lung and in plasma. nih.govdrugbank.com These enzymes rapidly cleave the C-21 ester to form the highly active Beclomethasone 17-Monopropionate (B-17-MP). drugbank.comnih.gov This conversion is extensive, with about 95% of an inhaled dose undergoing this presystemic transformation in the lung. drugbank.com Esterases also produce the minor metabolites B-21-MP and BOH. nih.gov In addition to esterases, cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are known to metabolize BDP into other inactive metabolites. nih.gov

Non-Enzymatic Interconversion: In aqueous solutions, BDP undergoes non-enzymatic hydrolysis, as described in section 3.2.2. A key non-enzymatic process is the intramolecular acyl migration that leads to the interconversion of the B-17-MP and B-21-MP isomers. nih.gov This reaction is driven by the proximity of the hydroxyl and ester groups on the steroid structure and can be influenced by pH and solvent conditions. This interconversion means that the degradation of BDP leads to a dynamic equilibrium between its various ester forms.

Interactive Table 3: Summary of BDP Interconversion Pathways

| Pathway | Mediating Agent | Primary Transformation | Key Metabolites/Products |

| Enzymatic | Esterase Enzymes | Hydrolysis of C-21 Ester | Beclomethasone 17-Monopropionate (B-17-MP) drugbank.com |

| Enzymatic | Cytochrome P450 (CYP3A4/3A5) | Oxidation/Dehydrogenation | Oxygenated and dehydrogenated metabolites nih.gov |

| Non-Enzymatic | Water (Hydrolysis) | Cleavage of C-17 and C-21 Esters | B-17-MP, B-21-MP, BOH researchgate.net |

| Non-Enzymatic | Intramolecular Catalysis | Acyl Migration | Interconversion between B-17-MP and B-21-MP nih.gov |

Advanced Analytical Methodologies for Characterization and Quantitation

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Beclomethasone (B1667900) 21-Acetate 17-Propionate from a complex matrix, which may include the active pharmaceutical ingredient (API), other related substances, and formulation excipients.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Beclomethasone 21-Acetate 17-Propionate. The development of a robust HPLC method involves the careful selection and optimization of several key parameters to achieve effective separation and quantification.

Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. scielo.brresearchgate.net A C18 column is frequently the column of choice for analyzing beclomethasone and its esters. scielo.brnih.govresearchgate.net

Method optimization focuses on the mobile phase composition to ensure a good resolution between the peaks of interest. nih.gov For isocratic methods, a mixture of methanol (B129727) and water, for instance in an 85:15 (v/v) ratio, has been successfully used. scielo.brresearchgate.net Gradient elution methods may also be developed, using a combination of solvents like acetonitrile, water, methanol, and sometimes tetrahydrofuran (B95107) (THF) to resolve complex mixtures of related substances. nih.gov The flow rate is typically maintained around 1.0 mL/min, and UV detection is commonly performed at a wavelength between 240 nm and 254 nm. scielo.brresearchgate.netnih.gov

HPLC Method Parameters for Beclomethasone Esters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | RP C18 (250 mm x 4.6 mm, 5 µm) scielo.br | Altima C18 (250x4.6 mm, 5 μm) nih.gov | Kromasil C18 (150 mm × 4.6 mm, 5 μm) researchgate.net |

| Mobile Phase | Isocratic: Methanol:Water (85:15 v/v) scielo.br | Gradient: A) Water:THF:ACN (90:4:6) B) ACN:THF:Water:Methanol (74:2:4:20) nih.gov | Isocratic: Acetonitrile:Water (70:30, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min scielo.br | 1.0 mL/min nih.gov | 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm scielo.br | UV at 240 nm nih.gov | UV at 254 nm researchgate.net |

| Column Temp. | Not Specified | 50°C nih.gov | Not Specified |

This table presents examples of HPLC conditions used for the analysis of beclomethasone and related compounds, including its esters.

For highly sensitive detection and unambiguous structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique is particularly valuable for trace analysis, where the concentration of the compound is very low. nih.govnih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. The choice of mobile phase additives is critical for efficient ionization. For instance, ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffers are known to favor the formation of the protonated molecular ion [M+H]⁺ for beclomethasone and its metabolites under electrospray ionization (ESI). nih.gov In contrast, using formic acid can lead to the formation of sodium and potassium adducts. nih.gov The organic solvent in the mobile phase also plays a role; methanol tends to form fewer solvent adduct ions compared to acetonitrile, which can simplify mass spectra. nih.gov

Structural confirmation is achieved through collision-induced dissociation (CID) studies. nih.gov By fragmenting the parent ion, a unique fragmentation pattern is generated, which acts as a fingerprint for the molecule, allowing for definitive identification. nih.gov

LC-MS/MS Detection Parameters

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) is commonly used for corticosteroids. nih.gov |

| Ion Selection | The protonated molecular ion [M+H]⁺ is often selected as the precursor ion for fragmentation. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. nih.gov |

| Structural Info | Collision-Induced Dissociation (CID) of the precursor ion provides fragmentation patterns for structural confirmation. nih.gov |

This table summarizes key parameters for the analysis of corticosteroids using LC-MS/MS.

Spectroscopic Identification Approaches

While chromatography provides separation, spectroscopic techniques are essential for the fundamental identification and structural elucidation of a pure substance like this compound. These methods are used to confirm the identity of reference standards.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic absorption bands for carbonyl (C=O) groups from the esters and the ketone, hydroxyl (-OH) groups, and carbon-halogen (C-Cl) bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement of the molecule, which can be used to determine its elemental composition (C₂₇H₃₅ClO₇). nih.govusp.org

Validation Parameters for Robust Analytical Methods

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govresearchgate.net Key validation parameters include:

Specificity: This demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradation products, or matrix components. nih.gov Specificity is often assessed by analyzing blank samples and spiked samples. researchgate.net

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov Calibration curves are generated, and the correlation coefficient (r²) is calculated, which should ideally be greater than 0.999. scielo.brnih.gov

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. scielo.brresearchgate.net Recoveries are typically expected to be within 98-102%.

Precision: Precision measures the degree of agreement among individual tests when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD), which should generally be less than 2%. scielo.brresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov For related substances like this compound, LOQ values can be as low as 0.07 µg/mL by HPLC. nih.gov LC-MS/MS methods can achieve even lower LOQs, in the range of 0.75-3 ng/mL for some corticosteroids. nih.gov

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Summary of Validation Parameters from Published Methods

| Parameter | Typical Finding | Source |

|---|---|---|

| Linearity (r²) | > 0.999 | scielo.brnih.gov |

| Accuracy (% Recovery) | 98.03% to 100.35% | scielo.br |

| Precision (RSD) | < 2.0% | scielo.brresearchgate.net |

| LOQ (HPLC) | 0.07 µg/mL | nih.gov |

| LOQ (LC-MS/MS) | 0.75-3 ng/mL | nih.gov |

This table provides an overview of typical validation results for analytical methods used for corticosteroids.

Molecular Mechanisms and Pre Clinical Pharmacological Profiling

Glucocorticoid Receptor Binding Interactions and Affinities (in vitro studies)

The therapeutic efficacy of corticosteroids is largely dependent on their affinity for the glucocorticoid receptor. While direct binding data for beclomethasone (B1667900) 21-acetate 17-propionate is not extensively documented in publicly available research, significant insights can be drawn from studies on its closely related analogues. Beclomethasone dipropionate (BDP) itself is considered a prodrug with a relatively modest binding affinity for the GR. researchgate.netnih.gov Its pharmacological activity is primarily attributed to its active metabolites. nih.gov

Upon administration, BDP undergoes rapid hydrolysis by esterase enzymes, leading to the formation of beclomethasone 17-monopropionate (B-17-MP) and, to a lesser extent, beclomethasone 21-monopropionate (B-21-MP) and beclomethasone (BOH). nih.govnih.govdrugbank.comnih.gov Among these, B-17-MP is the major active metabolite and exhibits a significantly higher binding affinity for the GR compared to the parent compound. drugbank.commedchemexpress.com

In vitro studies have demonstrated that B-17-MP has a binding affinity for the human glucocorticoid receptor that is approximately 13 times that of dexamethasone (B1670325) and 25 times that of BDP. ncats.iofda.gov In contrast, beclomethasone 21-monopropionate has been found to have no significant binding affinity to the GR. nih.gov The high receptor affinity of B-17-MP underscores the importance of the esterification at the 17-position for potent glucocorticoid activity.

Table 1: Relative Glucocorticoid Receptor Binding Affinities (in vitro)

| Compound | Relative Binding Affinity (Dexamethasone = 100) |

|---|---|

| Beclomethasone Dipropionate (BDP) | 53 researchgate.net |

| Beclomethasone 17-Monopropionate (B-17-MP) | 1345 researchgate.net |

| Beclomethasone | ~75 nih.gov |

| Beclomethasone 21-Monopropionate | No affinity nih.gov |

This table presents data for related beclomethasone compounds to infer the potential activity of Beclomethasone 21-Acetate 17-Propionate.

Modulation of Cellular Signaling Pathways (in vitro studies)

The interaction of corticosteroids with the GR initiates a cascade of events that modulate cellular signaling pathways, ultimately leading to their anti-inflammatory effects.

Upon binding to a corticosteroid, the glucocorticoid receptor-ligand complex translocates to the nucleus. plos.org Inside the nucleus, it can modulate gene expression through two primary mechanisms: transactivation and transrepression.

In the context of inflammation, the transrepression mechanism is of particular importance. The activated GR complex can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). youtube.com By doing so, it suppresses the transcription of genes that encode for pro-inflammatory proteins.

Conversely, through transactivation, the GR complex can upregulate the expression of anti-inflammatory proteins. medchemexpress.com This involves the binding of the GR complex to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.gov This leads to an increase in the production of proteins with anti-inflammatory properties.

While specific studies on the gene transcriptional regulation by this compound are not available, it is inferred from studies on related corticosteroids like BDP that it would exert its effects through these established pathways.

The anti-inflammatory effects of corticosteroids are directly linked to their ability to inhibit the production and release of a wide array of pro-inflammatory mediators. In vitro studies using various cell models have consistently demonstrated the potent inhibitory effects of beclomethasone and its active metabolites on these mediators.

For instance, beclomethasone 17-monopropionate has been shown to effectively suppress the production of cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and CXCL8 in lung macrophages from patients with chronic obstructive pulmonary disease (COPD). medchemexpress.comcaymanchem.com The half-maximal effective concentrations (EC50) for these inhibitory effects were in the nanomolar range, highlighting the high potency of this active metabolite. medchemexpress.com

Furthermore, studies with inhaled beclomethasone dipropionate have shown a significant decrease in the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF) and IL-8 in the bronchial epithelium of asthmatic patients. nih.gov This downregulation of pro-inflammatory cytokines is a key mechanism underlying the therapeutic benefits of beclomethasone in inflammatory airway diseases. nih.gov It is therefore reasonable to infer that this compound would exhibit a similar inhibitory profile on pro-inflammatory mediators, largely driven by its 17-propionate substitution.

Table 2: In Vitro Inhibition of Pro-Inflammatory Mediators by Beclomethasone 17-Monopropionate (B-17-MP) in COPD Lung Macrophages

| Pro-Inflammatory Mediator | IC50 (nM) |

|---|---|

| Interleukin-6 (IL-6) | 0.36 caymanchem.com |

| Tumor Necrosis Factor-alpha (TNF-α) | 0.21 caymanchem.com |

| Interleukin-8 (IL-8/CXCL8) | 2.04 caymanchem.com |

This table presents data for the active metabolite of beclomethasone to infer the potential activity of this compound.

Comparative Molecular Activity with Parent Compounds and Primary Metabolites (in vitro)

The molecular activity of beclomethasone esters is critically dependent on their metabolic conversion to more active forms. As previously mentioned, beclomethasone dipropionate is a prodrug that is hydrolyzed to its primary active metabolite, beclomethasone 17-monopropionate. nih.gov

In vitro studies comparing the glucocorticoid receptor binding affinities of BDP and its metabolites have clearly established the superior activity of B-17-MP. nih.gov Beclomethasone itself has a lower binding affinity than B-17-MP, and B-21-MP shows no significant affinity. nih.gov This highlights the critical role of the 17-propionate ester in conferring high potency.

The metabolism of BDP is rapid and occurs in various tissues, including the lung. nih.gov This local activation is a key feature of its pharmacological profile. While the specific metabolic pathway and activation of this compound have not been detailed in available literature, it is anticipated that it would also undergo hydrolysis to active metabolites. The presence of the 17-propionate suggests that a highly active metabolite similar to B-17-MP is likely to be formed. The 21-acetate group's influence on the rate and extent of this activation remains a subject for further investigation.

Biotransformation and in Vitro Metabolic Fate

Esterase-Mediated Hydrolysis in Biological Systems

Beclomethasone (B1667900) Dipropionate is primarily activated through rapid hydrolysis mediated by esterase enzymes present in various biological tissues. researchgate.net This enzymatic cleavage of the ester groups is the initial and most significant metabolic step.

In vitro studies using human lung homogenates demonstrate that BDP is efficiently and almost completely metabolized into its primary active metabolite, beclomethasone 17-monopropionate (17-BMP). researchgate.net This conversion is rapid, indicating an effective activation of the prodrug within the target tissue. nih.gov The hydrolysis also occurs in other biological matrices. In human plasma, BDP is hydrolyzed to 17-BMP, and a subsequent interesterification can also form the inactive beclomethasone 21-monopropionate (21-BMP). researchgate.net

Studies in human lung, liver, and blood homogenates show qualitatively similar kinetic profiles, involving the sequential formation of 17-BMP and the fully hydrolyzed beclomethasone (BOH). researchgate.net The rapid activation in the lung, coupled with faster inactivation in the liver and plasma, is believed to contribute to a high ratio of local anti-inflammatory activity relative to systemic side effects. researchgate.net Both A549 lung cells and DPX2 liver cells have been shown to produce these esterase-dependent metabolites, designated M1 (17-BMP), M2 (21-BMP), and M3 (BOH). nih.govnih.gov

Cytochrome P450 Enzyme Interactions and Metabolism (in vitro)

Following the initial esterase-mediated hydrolysis, further metabolism of beclomethasone derivatives can occur via the cytochrome P450 (CYP) enzyme system, primarily in the liver. nih.gov In vitro investigations have identified specific CYP enzymes responsible for these secondary metabolic pathways.

Identification and Quantification of Secondary Metabolic Products

A series of metabolic products resulting from both esterase and CYP450 enzyme activity have been identified through in vitro studies. The primary metabolites are products of hydrolysis, while secondary products arise from subsequent oxidation.

The initial esterase-mediated hydrolysis yields three key metabolites:

Beclomethasone 17-monopropionate (17-BMP or M1): The main active metabolite, which exhibits a significantly higher affinity for the glucocorticoid receptor than the parent drug. researchgate.netnih.gov

Beclomethasone 21-monopropionate (21-BMP or M2): A pharmacologically less active metabolite. nih.gov

Beclomethasone (BOH or M3): The fully de-esterified and less active compound. researchgate.netnih.gov

Further metabolism by CYP3A4 and CYP3A5 enzymes produces additional metabolites. nih.gov Studies using human liver cells and microsomes have identified:

Hydroxylated metabolites (M4): Products of CYP3A4 and CYP3A5 action. nih.govnih.gov

Dehydrogenated metabolites (M5): Also produced by CYP3A4 and CYP3A5. nih.govnih.gov

A new metabolite (M6): Characterized as a product formed by the combined action of esterase-mediated ester cleavage and CYP3A4-mediated hydroxylation. nih.govnih.gov

In vitro experiments with cell cultures showed that while liver cells produced both hydroxylated and dehydrogenated metabolites (M4, M5, and M6), lung cells produced only the dehydrogenated form (M5). nih.govnih.gov

| Metabolite Designation | Chemical Name | Formation Pathway | Biological System of Identification | Reference |

|---|---|---|---|---|

| M1 | Beclomethasone 17-monopropionate (17-BMP) | Esterase Hydrolysis | Human Lung, Liver, Blood, Plasma | nih.gov, researchgate.net, nih.gov |

| M2 | Beclomethasone 21-monopropionate (21-BMP) | Esterase Hydrolysis | Human Plasma, Lung/Liver Cells | nih.gov, researchgate.net, nih.gov |

| M3 | Beclomethasone (BOH) | Esterase Hydrolysis | Human Lung, Liver, Blood | nih.gov, researchgate.net, nih.gov |

| M4 | Hydroxylated BDP | CYP3A4 / CYP3A5 | Human Liver Microsomes/Cells | nih.gov, nih.gov |

| M5 | Dehydrogenated BDP | CYP3A4 / CYP3A5 | Human Liver & Lung Cells | nih.gov, nih.gov |

| M6 | Hydroxylated & De-esterified BDP | Esterase & CYP3A4 | Human Liver Microsomes/Cells | nih.govnih.gov |

Kinetic Studies of In Vitro Biotransformation

Kinetic studies of BDP biotransformation reveal the speed and dynamics of its metabolism in various human tissues. These studies highlight significant differences in metabolic rates between tissues, which underpins the drug's desired therapeutic profile.

The metabolism kinetics of BDP in human lung homogenates are characterized as nonlinear, a phenomenon attributed to enzyme saturation and product inhibition. researchgate.netnih.gov Despite this complexity, the activation of BDP is highly effective due to the rapid formation of 17-BMP. nih.gov There is notable interindividual variability in metabolic rates, with an approximately 3.5-fold difference observed in the initial half-life of BDP in the lung homogenates of seven subjects, a difference attributed mainly to variations in esterase activity rather than binding affinity. nih.gov

The half-life of BDP and its active metabolite 17-BMP varies considerably across different biological matrices.

| Compound | Human Lung | Human Liver | Human Blood | Human Plasma | Reference |

|---|---|---|---|---|---|

| BDP | 35 ± 2 min | 2.6 ± 0.2 min | 3.32 ± 0.06 h | 10.9 ± 0.2 h | researchgate.net |

| 17-BMP | 3.5 ± 0.2 h | 3.7 ± 0.2 h | 27.0 ± 0.5 h | 3.30 ± 0.04 h | researchgate.net |

As the data indicates, BDP is most rapidly metabolized in the liver (t½ ≈ 2.6 min), followed by the lung (t½ ≈ 35 min). researchgate.net Its conversion is significantly slower in whole blood and plasma. researchgate.net The primary active metabolite, 17-BMP, is more stable than the parent compound, with a half-life of approximately 2.8 to 3.7 hours in plasma, lung, and liver. researchgate.netnih.gov

Structure Activity Relationship Sar Studies

Influence of Ester Substitution Positions on Glucocorticoid Receptor Binding and Activity

The potency of beclomethasone (B1667900) is significantly modulated by esterification at the C17 and C21 positions. Beclomethasone dipropionate (BDP) itself is considered a prodrug, possessing a relatively weak affinity for the glucocorticoid receptor. drugbank.comdrugbank.comnih.gov Its therapeutic action is primarily mediated through its active metabolite, beclomethasone-17-monopropionate (17-BMP), which is formed upon hydrolysis by esterase enzymes in the body, particularly in the lungs. drugbank.comnih.govresearchgate.net

The position of the ester group is a critical determinant of receptor binding affinity. Studies have shown that the 17-BMP metabolite exhibits a markedly higher affinity for the glucocorticoid receptor compared to the parent compound and other metabolites. nih.govresearchgate.netnih.govresearchgate.net In fact, the binding affinity of 17-BMP for the human glucocorticoid receptor is reported to be approximately 13 to 25 times greater than that of beclomethasone dipropionate. drugbank.com In contrast, the beclomethasone-21-monopropionate (21-BMP) metabolite has a significantly lower affinity for the receptor, with some studies indicating it has no significant binding affinity at all. nih.govnih.gov The unesterified parent molecule, beclomethasone, also demonstrates a lower binding affinity than 17-BMP. nih.gov

This differential in receptor affinity underscores the importance of the C17 propionate (B1217596) ester for potent glucocorticoid activity. The rapid and efficient conversion of BDP to the highly active 17-BMP in the lungs contributes to its high topical anti-inflammatory potency. nih.govresearchgate.netresearchgate.net

| Compound | Relative Receptor Binding Affinity (RRA) |

|---|---|

| Dexamethasone (B1670325) | 100 |

| Beclomethasone Dipropionate (BDP) | 53 |

| Beclomethasone-17-Monopropionate (17-BMP) | 1345 |

| Beclomethasone-21-Monopropionate (21-BMP) | Significantly lower than BDP; some reports indicate no affinity |

| Beclomethasone | Lower than Dexamethasone |

Stereochemical Determinants of Biological Activity

The three-dimensional arrangement of atoms in the beclomethasone molecule is crucial for its biological function. A key stereochemical feature is the methyl group at the C16 position, which is in the beta (β) configuration. nih.govresearchgate.net This specific orientation is significant for the molecule's interaction with the glucocorticoid receptor and its subsequent biological response.

The stereochemistry at position 16 can influence the potency of glucocorticoids. For instance, a comparison between dexamethasone, which has a 16α-methyl group, and betamethasone (B1666872), which has a 16β-methyl group like beclomethasone, has shown that the configuration at this position can affect the transcriptional activation mediated by the glucocorticoid receptor. nih.gov Specifically, dexamethasone was found to be more efficient than betamethasone in inducing transcriptional activation and inhibiting AP-1 DNA-binding activity, suggesting that the α-configuration of the methyl group at C16 may lead to a more potent induction of apoptosis in lymphoid cells. nih.gov While this study did not directly involve beclomethasone, it highlights the principle that the stereochemistry of the C16 substituent is a critical factor in determining the nuanced biological activity of this class of steroids.

Contribution of Specific Functional Groups to Molecular Efficacy and Stability

The molecular efficacy and stability of beclomethasone and its esters are determined by the interplay of several key functional groups.

The ester groups at C17 and C21 are fundamental to the prodrug strategy of beclomethasone dipropionate. Esterification at these positions renders the molecule more lipophilic, which can influence its absorption and distribution. nih.gov More importantly, these ester linkages are designed to be cleaved by esterases present in target tissues like the lungs. researchgate.netnih.gov The rapid hydrolysis of the C21 ester, followed by the slower hydrolysis of the C17 ester, leads to the formation of the highly active 17-BMP. drugbank.comnih.gov This targeted activation in the lungs enhances the therapeutic ratio by maximizing local anti-inflammatory effects while minimizing systemic exposure to the active metabolite. nih.gov The stability of these ester groups varies in different biological environments. For example, BDP is relatively stable in gastric fluid but is rapidly hydrolyzed in intestinal fluid and plasma. nih.gov In human plasma, not only does hydrolysis occur, but also a transesterification of 17-BMP to the inactive 21-BMP has been observed. nih.gov

The 9α-chloro group is another critical functional group that significantly enhances the anti-inflammatory potency of beclomethasone compared to its non-halogenated counterparts. nih.gov This halogen substitution increases the glucocorticoid activity of the molecule.

The 16β-methyl group , in addition to its stereochemical importance, also contributes to the molecule's potency and reduces the mineralocorticoid side effects that are often associated with corticosteroids. nih.gov

The Δ¹,⁴-diene system in the A-ring of the steroid nucleus is a common feature in many potent glucocorticoids and is essential for their anti-inflammatory activity. nih.gov

| Compound | Half-life (hours) |

|---|---|

| Beclomethasone Dipropionate (BDP) | 10.9 ± 0.4 |

| Beclomethasone-17-Monopropionate (17-BMP) | 3.0 ± 0.2 |

| Beclomethasone | 24.8 ± 0.2 |

Implications for Pharmaceutical Science and Future Research Directions

Strategies for Impurity Control and Management in Drug Manufacturing

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Beclomethasone (B1667900) 21-Acetate 17-Propionate is recognized as Impurity B in the manufacturing of Beclomethasone Dipropionate. nih.govsimsonpharma.comsincopharmachem.comsynthinkchemicals.com Its formation is a consequence of the complex synthesis and purification processes involved in producing the target diester.

The synthesis of beclomethasone esters involves multi-step chemical reactions, including the esterification of hydroxyl groups at the C17 and C21 positions. nih.gov The formation of Beclomethasone 21-Acetate 17-Propionate as an impurity can occur through several pathways, including the use of mixed anhydrides or acyl halides during the esterification process, or through transesterification reactions under certain conditions.

Effective impurity control strategies are therefore paramount and include:

Process Optimization: Careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of reagents, is essential to minimize the formation of unwanted byproducts. nih.gov The selective propionylation of the hydroxyl groups at C17 and C21 is a key challenge that requires precise control to avoid the introduction of acetate (B1210297) groups. nih.gov

Raw Material Purity: Ensuring the purity of starting materials and reagents is a fundamental step in preventing the introduction of impurities that could lead to the formation of this compound.

Crystallization and Purification: Advanced crystallization techniques are employed to selectively isolate the desired Beclomethasone Dipropionate from the reaction mixture, leaving impurities like the 21-acetate 17-propionate ester in the mother liquor. The choice of solvents and control of crystallization parameters are critical for achieving high purity.

In-Process Controls: The implementation of in-process analytical testing allows for the monitoring of the reaction progress and the detection of impurity formation at various stages of manufacturing. This enables timely adjustments to the process to maintain impurity levels within acceptable limits.

Forced Degradation Studies: Understanding the degradation pathways of Beclomethasone Dipropionate under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) helps to identify potential degradation products, including this compound, and to develop strategies to prevent their formation during storage. nih.govnih.gov

Future research in this area will likely focus on the development of more selective and efficient synthetic routes to Beclomethasone Dipropionate that inherently minimize the formation of mixed ester impurities. Continuous manufacturing processes with integrated real-time monitoring could also offer enhanced control over impurity formation.

Rational Design Principles for Novel Glucocorticoid Steroids

The structure-activity relationship (SAR) of glucocorticoids is a well-studied area, and the analysis of compounds like this compound provides valuable insights into the principles of rational drug design. The potency and selectivity of glucocorticoids are highly dependent on their substitution pattern. uomustansiriyah.edu.iqnih.gov

Key design principles relevant to beclomethasone esters include:

Esterification at C17 and C21: The nature of the ester groups at the C17 and C21 positions significantly influences the lipophilicity, receptor binding affinity, and pharmacokinetic properties of the steroid. nih.govuomustansiriyah.edu.iq Esterification of the 17α-hydroxyl group generally increases glucocorticoid receptor affinity, while esterification of the 21-hydroxyl group can modulate the duration of action and systemic clearance. nih.govnih.gov

Lipophilicity and Tissue Absorption: The presence of two different ester groups in this compound would result in a unique lipophilicity profile compared to the symmetric Beclomethasone Dipropionate. This can affect its absorption, distribution, and metabolism. Increased lipophilicity can enhance absorption through the skin and bronchial tissue. uomustansiriyah.edu.iq

Receptor Binding Affinity: The binding affinity of a glucocorticoid to its receptor is a primary determinant of its potency. Studies on various cortisol esters have shown that the size and nature of the ester group at the 17α-position have a more pronounced effect on receptor affinity than the 21-ester. nih.gov It is known that 17-beclomethasone monopropionate has a greater affinity for the corticosteroid receptor than the parent compound, beclomethasone dipropionate. nih.gov The presence of an acetate group at C21 and a propionate (B1217596) group at C17 in this compound would likely result in a different binding affinity compared to Beclomethasone Dipropionate.

Metabolic Stability: The ester groups are susceptible to hydrolysis by esterases in the body, leading to the formation of active metabolites. Beclomethasone Dipropionate is metabolized to the more active 17-beclomethasone monopropionate. nih.gov The rate of hydrolysis of the acetate versus the propionate group in this compound would influence its metabolic profile and duration of action.

Future research in the rational design of glucocorticoids will continue to explore novel ester combinations and other structural modifications to optimize the therapeutic index, aiming for high local anti-inflammatory activity with minimal systemic side effects.

Development of Advanced Bioanalytical Techniques for Impurity Profiling

The accurate detection and quantification of impurities such as this compound are crucial for ensuring the quality and safety of pharmaceutical products. The development of advanced bioanalytical techniques is essential for this purpose.

While High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for routine quality control, more sophisticated techniques are required for comprehensive impurity profiling, especially for identifying and characterizing unknown impurities at trace levels. lcms.cz

Advanced bioanalytical techniques applicable to the profiling of this compound include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.govijfmr.comsaspublishers.comajrconline.orgresearchgate.net LC-MS allows for the detection and quantification of impurities at very low concentrations and provides molecular weight information, which is crucial for their identification.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This advanced form of LC-MS offers higher resolution and mass accuracy, enabling the confident identification of impurities and the elucidation of their elemental composition. nih.gov This is particularly useful for distinguishing between isomers and identifying unknown degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or those that can be derivatized to become volatile, GC-MS provides excellent separation and structural information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separation technique, NMR is a powerful tool for the structural elucidation of isolated impurities. Hyphenated techniques like LC-NMR can provide structural information on impurities without the need for their isolation. ijfmr.comajrconline.org

The table below summarizes some of the key analytical techniques used for steroid impurity profiling.

| Analytical Technique | Principle | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantification of known impurities, routine quality control. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-based detection. | Sensitive detection and quantification of known and unknown impurities, providing molecular weight information. |

| UPLC-QTOF-MS | High-resolution LC separation with high-resolution mass spectrometry. | Accurate mass measurement for elemental composition determination and structural elucidation of unknown impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | Analysis of volatile impurities and degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation of isolated impurities. |

Future developments in this area are expected to focus on miniaturization, increased automation, and the use of multi-dimensional chromatography for the analysis of highly complex impurity profiles.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights that can guide experimental work and rationalize observed phenomena. For a compound like this compound, these computational approaches can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Docking studies of this compound within the glucocorticoid receptor's ligand-binding domain can help to rationalize its binding affinity and compare it to that of Beclomethasone Dipropionate and other active metabolites. nih.gov This can provide insights into how the different ester groups interact with the amino acid residues of the receptor.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its receptor over time. nih.gov Simulating the complex of this compound with the glucocorticoid receptor can reveal details about the stability of the binding, the role of water molecules in the binding pocket, and conformational changes in both the ligand and the receptor upon binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By including data on various beclomethasone esters, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives and to better understand the impact of different ester substitutions.

Prediction of ADME Properties: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules. researchgate.netnih.govresearchgate.netgithub.comchemrxiv.org For this compound, these tools can estimate its solubility, lipophilicity, membrane permeability, and potential for metabolism by various enzymes, providing a theoretical pharmacokinetic profile.

The following table outlines some of the computational methods and their applications in the study of this compound.

| Computational Method | Principle | Application to this compound |

| Molecular Docking | Predicts the binding pose of a ligand in a receptor's active site. | Elucidate binding mode and predict relative binding affinity to the glucocorticoid receptor. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assess the stability of the ligand-receptor complex and understand dynamic interactions. |

| QSAR | Correlates chemical structure with biological activity. | Predict the biological activity and understand the influence of ester groups on potency. |

| ADME Prediction | Uses computational models to estimate pharmacokinetic properties. | Predict solubility, permeability, and metabolic stability. |

The continuous improvement of computational algorithms and the increasing availability of high-performance computing resources will further enhance the predictive power of these methods, making them even more valuable in the design and development of safer and more effective glucocorticoid therapies.

Q & A

Q. What advanced imaging techniques support the study of this compound in targeted drug delivery?

- Methodology : Incorporate fluorescent probes (e.g., Cy5.5) into nanoemulsions. Track biodistribution in vivo via fluorescence molecular tomography (FMT). Validate target engagement using confocal microscopy of skin sections. Compare with radiolabeled analogs (e.g., F-Dexamethasone) for quantitative PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.